1-(furan-3-yl)-2-(methylamino)ethan-1-ol
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Overview
Description
1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is an organic compound featuring a furan ring, a methylamino group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the furan ring or the amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid
Reduction Products: 1-(Furan-3-yl)-2-(methylamino)ethanol derivatives
Substitution Products: Halogenated or nitrated furan derivatives
Scientific Research Applications
1-(Furan-3-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(furan-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Furan-2-yl)-2-(methylamino)ethan-1-ol
- 1-(Thiophen-3-yl)-2-(methylamino)ethan-1-ol
- 1-(Pyridin-3-yl)-2-(methylamino)ethan-1-ol
Uniqueness: 1-(Furan-3-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,7-9H,4H2,1H3 |
InChI Key |
FUUQXCXLNXMCMG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=COC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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